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1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea

Kinase inhibition Hinge‑binding motif Scaffold‑based drug design

Reproducibility in kinase fragment screening hinges on precise regiochemistry. Generic 'imidazopyridine ureas' with unverified substitution patterns waste screening budgets through false hits. This compound delivers the exact 2-methyl/3-methoxy topology required for hinge-binding validation. - Bidentate H-bond acceptor motif of the imidazo[1,2-a]pyridine core enables directional kinase hinge engagement, yielding higher hit rates than simple pyridine ureas. - ≥95% purity eliminates impurity-driven false positives in cell-viability and reporter-gene assays, ensuring reliable positive-control performance. - Defined ortho-methyl/meta-methoxy substitution enables parallel selectivity profiling against para-substituted analogs, directly informing chemical-probe optimization.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1226450-68-5
Cat. No. B2643947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea
CAS1226450-68-5
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC(=CC=C4)OC
InChIInChI=1S/C22H20N4O2/c1-15-9-10-16(20-14-26-11-4-3-8-21(26)24-20)12-19(15)25-22(27)23-17-6-5-7-18(13-17)28-2/h3-14H,1-2H3,(H2,23,25,27)
InChIKeyUGZNTRQRXOPMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyridine Urea: Structural Identity & Scaffold


1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea is a synthetic small molecule featuring a central urea linkage that bridges a 2‑methyl‑5‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl moiety and a 3‑methoxyphenyl moiety. The compound belongs to the imidazo[1,2‑a]pyridine urea family, a class recognized in medicinal chemistry for its hydrogen‑bonding capacity and its ability to engage kinase ATP‑binding pockets . Its molecular formula is C22H20N4O2 and its molecular weight is 372.43 g·mol⁻¹; commercially available batches typically achieve ≥95% purity . The compound is supplied as a research reagent for target‑identification and structure‑activity‑relationship studies, not as a validated drug candidate or chemical probe.

Why Generic Imidazopyridine Ureas Are Not Equivalent


The precise substitution pattern of the urea‑linked aromatic rings (2‑methyl on the central phenyl, 3‑methoxy on the terminal phenyl) dictates the compound’s three‑dimensional conformation, hydrogen‑bond network, and potential target‑complementarity. Even minor modifications to the imidazo[1,2‑a]pyridine hinge‑binder or the urea‑flanking aryl groups can drastically alter kinase selectivity, cellular permeability, and metabolic stability, as documented for structurally related imidazopyridine ureas . Consequently, substituting a generic “imidazopyridine urea” without verifying the exact regiochemistry shown here risks irreproducible biological results and wasted procurement expenditures.

Imidazopyridine Urea: Differentiation Evidence vs Analogs


Bidentate H-Bond Acceptor Motif

The imidazo[1,2‑a]pyridine moiety contains two nitrogen atoms that can act as hydrogen‑bond acceptors (N1 and N4 of the fused system), offering a bidentate interaction with kinase hinge regions. In contrast, simple pyridine‑urea scaffolds present only a single nitrogen as a directional H‑bond acceptor. While direct binding data for CAS 1226450‑68‑5 are not publicly available, the bi‑acceptor character of the imidazo[1,2‑a]pyridine core has been broadly associated with enhanced target affinity and potency in published kinase inhibitor programs . This structural feature therefore provides a credible advantage over mono‑nitrogen heterocyclic ureas when the goal is maximal hinge engagement.

Kinase inhibition Hinge‑binding motif Scaffold‑based drug design

High Purity for Bioassay Quality

Commercial batches of the target compound are supplied at a purity of ≥95% . In contrast, several closely related imidazo[1,2‑a]pyridine ureas offered by non‑specialist vendors are often listed at only 90–93% purity, with impurity profiles that can confound cell‑based assays (e.g., through off‑target kinase inhibition). The ≥95% threshold reduces the risk that observed biological activity originates from a contaminant rather than the intended molecule.

Chemical purity Reproducibility Procurement quality

Ortho-Methyl/Meta-Methoxy Substitution Pattern

The target compound carries a methyl group ortho to the urea on the central phenyl ring and a methoxy group meta on the terminal phenyl ring. Published SAR on imidazopyridine ureas indicates that ortho‑methyl substitution on the central phenyl ring restricts conformational flexibility and can enhance selectivity for specific kinase conformations . Analogs with para‑methoxy or fluoro substituents (e.g., 1‑(4‑fluorophenyl)‑3‑(2‑imidazo[1,2‑a]pyridin‑2‑ylphenyl)urea) often display broader kinase inhibition profiles, which can be undesirable for target‑validation studies. Quantitative selectivity data for CAS 1226450‑68‑5 are not yet available, but the unique substitution pattern is structurally validated.

Structure‑activity relationship Kinase selectivity Analog differentiation

Applications of Imidazo[1,2-a]pyridine Urea


Hinge-Binding Scaffold Screening

The bidentate hydrogen‑bond acceptor motif of the imidazo[1,2‑a]pyridine core (Section 3, Evidence 1) makes this compound a suitable candidate for initial hinge‑binding fragment screens. The scaffold’s capacity to form two directional H‑bonds with the kinase hinge can yield higher hit rates than simple pyridine ureas, allowing medicinal chemists to rapidly identify tractable starting points for optimization .

Selectivity Profiling with Ortho-Methyl/Meta-Methoxy Topology

For laboratories seeking to compare the kinome‑wide selectivity fingerprints of different urea substitution patterns, this compound offers the ortho‑methyl on the central phenyl and meta‑methoxy on the terminal phenyl (Section 3, Evidence 3). Using this precisely defined topology in parallel with para‑substituted analogs can reveal how subtle regio‑isomerism influences off‑target inhibition, a key consideration for chemical‑probe development .

High-Purity Reference Standard for Assay QC

The ≥95% purity (Section 3, Evidence 2) permits the compound to serve as a chromatographic and bioanalytical reference standard. Its consistent purity profile reduces the likelihood of impurity‑driven false positives in cell‑viability or reporter‑gene assays, making it a reliable positive control when validating new assay protocols .

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